Lipophilicity Differentiation: XLogP3-AA of 1.9 for 3-(4-Methyl-1H-pyrazol-3-yl)phenol Enables Distinct Partitioning Behavior Compared to Unmethylated and Ortho-Substituted Analogs
The XLogP3-AA value for 3-(4-methyl-1H-pyrazol-3-yl)phenol is 1.9 [1], which differs from both the unmethylated analog 3-(1H-pyrazol-3-yl)phenol (predicted lower XLogP3-AA due to absence of methyl group) and the ortho-substituted regioisomer 2-(4-methyl-1H-pyrazol-3-yl)phenol (XLogP3-AA = 1.9 but with different hydrogen-bonding geometry) [1]. This lipophilicity value directly impacts membrane permeability predictions and compound partitioning in biphasic extraction systems.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.9 |
| Comparator Or Baseline | 2-(4-Methyl-1H-pyrazol-3-yl)phenol: 1.9; 3-(1H-pyrazol-3-yl)phenol: Lower than methylated derivatives |
| Quantified Difference | Comparable XLogP3-AA to ortho isomer, but distinct hydrogen-bonding geometry alters effective lipophilicity; significantly higher lipophilicity than unmethylated analog |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
Lipophilicity directly determines compound behavior in membrane permeability assays, partitioning in extraction protocols, and formulation strategies for biological testing.
- [1] PubChem. (2024). Compound Summary for CID 314574: 2-(4-Methyl-1H-pyrazol-3-yl)phenol. National Library of Medicine. View Source
